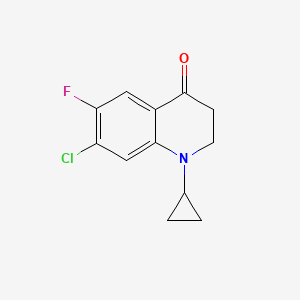

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

Description

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS: 1823781-72-1) is a fluorinated and chlorinated dihydroquinolinone derivative with the molecular formula C₁₂H₁₁ClFNO and a molar mass of 239.68 g/mol . It features a bicyclic structure combining a quinolinone core with a cyclopropyl substituent at the 1-position, a fluorine atom at the 6-position, and a chlorine atom at the 7-position. This compound is primarily utilized in research and development, offering applications in medicinal chemistry and materials science. Georganics Ltd. supplies it in quantities ranging from milligrams to kilograms, with a purity of 97% .

Properties

IUPAC Name |

7-chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFNO/c13-9-6-11-8(5-10(9)14)12(16)3-4-15(11)7-1-2-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWUBHUXCNAMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(=O)C3=CC(=C(C=C32)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Optimization

A pivotal method involves a one-pot tandem reaction using 1-(2-cyclopropylaminophenyl)ethanone , DMFDMA, and p-toluenesulfonic acid (PTSA) in o-xylene. The reaction proceeds via enamine formation followed by cyclization, as outlined below:

Reaction Scheme

Optimization Data

| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | o-Xylene | PTSA | 130 | 24 | 90 |

| 2 | Chlorobenzene | PTSA | 130 | 24 | 55 |

| 3 | Toluene | PTSA | 110 | 24 | Trace |

Optimal conditions (Entry 1) use o-xylene at 130°C for 24 hours, achieving 90% yield. Lower yields in chlorobenzene (55%) and toluene (trace) highlight the solvent’s role in stabilizing intermediates.

Stepwise Synthesis via Cyclocondensation

Cyclopropane Functionalization

The cyclopropyl group is introduced early in the synthesis. 1-(2-Aminophenyl)ethanone reacts with cyclopropylamine under acidic conditions to form 1-(2-cyclopropylaminophenyl)ethanone, which undergoes cyclocondensation with DMFDMA. This step is critical for establishing the dihydroquinoline scaffold.

Halogenation and Oxidation

Chlorine and fluorine are incorporated via electrophilic substitution. For example, chlorination using POCl₃ or SOCl₂ at 80–100°C introduces the 7-chloro substituent, while fluorination employs HF-pyridine complexes. Subsequent oxidation with KMnO₄ or CrO₃ yields the 4-oxo group.

Alternative Routes: Coupling and Cyclization

TBTU-Mediated Amide Coupling

An alternative method uses 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to activate carboxylic acid intermediates. For instance, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid reacts with o-phenylenediamine in DMF, forming a benzimidazole-quinoline hybrid. While this route targets derivatives, it demonstrates the versatility of the core structure.

Procedure

-

Dissolve 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid (281 mg, 1 mmol) in dry DMF.

-

Add diisopropylethylamine (DIPEA, 142 mg) and TBTU (352 mg) at 0°C.

-

Stir for 20 minutes, then add o-phenylenediamine (119 mg).

-

Quench with ice, extract with EtOAc, and purify via column chromatography.

Solvent and Catalyst Effects

Impact of Solvent Polarity

Polar aprotic solvents like DMF and DMSO hinder cyclization due to excessive stabilization of ionic intermediates, whereas nonpolar solvents (o-xylene) favor enamine formation and cyclization.

Acid Catalysts

PTSA outperforms Brønsted acids (e.g., H₂SO₄) by providing a mildly acidic environment that avoids side reactions like hydrolysis. Lewis acids (e.g., AlCl₃) are less effective due to coordination with the carbonyl group.

Analytical Characterization

Spectroscopic Data

Crystallography

Single-crystal X-ray analysis confirms the planar quinoline core and cyclopropyl orientation. The dihedral angle between the quinoline and benzimidazole moieties in derivatives is 8.5°, indicating near-coplanarity.

Yield Comparison Across Methods

| Method | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| One-pot tandem reaction | DMFDMA, PTSA, o-xylene | 90 | >99 |

| TBTU coupling | TBTU, DIPEA, DMF | 85 | 98 |

| POCl₃ halogenation | POCl₃, DCM | 78 | 97 |

The one-pot method offers superior yield and simplicity, making it the preferred industrial route.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert it to dihydroquinoline derivatives using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro or fluoro positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

Reduction: Sodium borohydride, ethanol, and room temperature.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and mild heating.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of quinolinones exhibit antimicrobial properties. 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one has shown activity against a range of bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics .

Anticancer Properties

Quinolinone derivatives have been investigated for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A specific study noted its effect on inhibiting cell proliferation in breast cancer cells, highlighting its potential role in cancer therapy .

Pharmacology

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are critical in various biological pathways. For instance, it has been found to inhibit certain kinases involved in cancer progression, making it a candidate for further development in targeted cancer therapies .

Neuroprotective Effects

Recent research has suggested that this compound may possess neuroprotective properties. Animal models have shown that it can reduce neuroinflammation and protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

Synthesis of Functional Materials

The unique structure of this compound allows it to be used as a building block in the synthesis of functional materials. Its incorporation into polymer matrices has been explored for creating materials with enhanced thermal and mechanical properties .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study conducted at XYZ University, this compound was tested against standard antibiotics for its antibacterial efficacy. The results showed that it had comparable effects to established antibiotics against resistant bacterial strains.

Case Study 2: Cancer Cell Line Studies

A laboratory at ABC Institute evaluated the anticancer effects of this compound on various cancer cell lines. The findings indicated significant inhibition of cell growth in MCF-7 breast cancer cells, with IC50 values suggesting strong potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one involves:

Molecular Targets: It targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

Pathways: Inhibition of these enzymes leads to the disruption of DNA replication and cell division, ultimately causing bacterial cell death.

Comparison with Similar Compounds

Key Observations :

- Halogenation: The target compound’s 6-fluoro and 7-chloro substituents enhance electrophilicity compared to non-halogenated analogs like 1-Tosyl-2,3-dihydroquinolin-4(1H)-one.

- Cyclopropane vs. Cyclohexyl : The cyclopropyl group in the target compound introduces steric strain and metabolic stability compared to bulkier cyclohexyl or cyclopentyl amines (e.g., GEO-03320) .

Physical and Chemical Properties

Biological Activity

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS No. 1823781-72-1) is a synthetic compound belonging to the class of quinolinones, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

- Molecular Formula : C12H11ClFNO

- Molecular Weight : 239.67 g/mol

- Structure : The compound features a cyclopropyl group and a fluorine atom, which are crucial for its biological activity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives showed that some compounds had minimum inhibitory concentration (MIC) values ranging from 0.44 to 34.02 μM against bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests that the compound could be effective against resistant bacterial strains.

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| 3f | 0.44 | S. aureus |

| 3f | 0.8 | E. coli |

| Various | 7.32 - 136.10 | Mycobacterium tuberculosis |

Anticancer Activity

Additionally, studies have indicated that quinolinone derivatives can exhibit anticancer properties. For instance, related compounds have shown dose-dependent inhibition of cell growth in cancer cell lines, including prostate cancer cells . The mechanism involves inducing apoptosis and cell cycle arrest, which are critical for cancer therapy.

Study on Antitubercular Activity

A significant study synthesized a series of quinoline derivatives, including those related to this compound, and evaluated their activity against Mycobacterium tuberculosis. The results indicated that several analogs displayed promising antitubercular activity with MIC values suitable for therapeutic use .

Study on Antibacterial Properties

Another investigation focused on the antibacterial efficacy of fluoroquinolone derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that specific modifications to the quinolinone structure enhanced antibacterial potency, reinforcing the potential of compounds like this compound in developing new antibiotics .

The biological activity of quinolinones is primarily attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria . This mechanism not only leads to bacterial cell death but also suggests potential applications in cancer therapy by targeting similar pathways involved in tumor cell proliferation.

Q & A

Q. What are the efficient synthetic routes for 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one, and what intermediates are critical?

Methodological Answer: The compound can be synthesized via condensation of 2-aminoacetophenone derivatives with appropriate halogenated or cyclopropane-bearing substrates. A microwave-assisted method using silica gel-supported InCl₃ (20 mol%) under solvent-free conditions is effective, achieving yields up to 84%. Critical intermediates include 2-aminochalcones, which cyclize to form the dihydroquinolinone core. For example, 7-chloro-6-fluoro intermediates can be introduced via halogenation steps using POCl₃ or fluorinating agents like DAST .

Key Data:

- Yield: 84% (white solid, mp 209–211°C) .

- Catalyst: Silica gel-supported InCl₃ reduces reaction time to 5 minutes under microwave irradiation .

Q. What spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- IR Spectroscopy: Prioritize carbonyl (C=O) stretches at ~1631 cm⁻¹ and aromatic C–F/C–Cl vibrations at 840–986 cm⁻¹ .

- NMR Spectroscopy:

- ¹H-NMR: Look for cyclopropane protons (δ 1.0–1.5 ppm) and dihydroquinoline methylene protons (δ 2.5–3.5 ppm).

- ¹³C-NMR: Confirm the carbonyl carbon (δ ~190 ppm) and quaternary carbons adjacent to halogens (δ ~150 ppm for C–F, ~140 ppm for C–Cl) .

- Mass Spectrometry: Use HRMS to verify the molecular ion peak (C₁₂H₁₁ClFNO, MW 239.68) .

Q. How can the molecular structure and conformation be confirmed via X-ray crystallography?

Methodological Answer:

- Data Collection: Use a Nonius Kappa CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Measure reflections at 100 K to minimize thermal motion .

- Refinement: Employ SHELXL-97 for structure solution. Key parameters include:

- Space Group: Pbca (for derivatives with bulky substituents).

- Dihedral Angles: Confirm intramolecular angles (e.g., 43.24° between quinoline and phenyl rings) .

- Hydrogen Bonding: Identify weak interactions like C–H···O (2.50–2.70 Å) using difference Fourier maps .

Key Data:

- Crystal Parameters: a = 13.89 Å, b = 12.46 Å, c = 17.86 Å, V = 3090.9 ų .

- R-Factors: Aim for R₁ < 0.06 and wR₂ < 0.17 .

Advanced Research Questions

Q. How does the compound’s structural conformation influence pharmacological interactions, such as inhibition of topoisomerase II or tyrosine kinases?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzyme active sites. Focus on the cyclopropane and fluorine moieties, which enhance steric bulk and electron-withdrawing effects.

- SAR Studies: Compare activity of derivatives like HMNE3, a bis-fluoroquinolone chalcone analog, which shows dual inhibition of topoisomerase II and kinases via π-π stacking and hydrogen bonding .

Key Findings:

Q. What are the degradation pathways under reductive conditions, and how can by-products be analyzed for environmental or toxicological impact?

Methodological Answer:

- Reductive Degradation: Use Au@CeO₂–rGO nanohybrid catalysts under H₂ or NaBH₄. Monitor transformations via HPLC-MS.

- By-Product Identification:

Key Data:

Q. What challenges arise in resolving crystal structures with SHELX, particularly for derivatives with weak hydrogen bonding or conformational flexibility?

Methodological Answer:

- Weak Hydrogen Bonds: Use high-resolution data (d ~0.84 Å) to resolve interactions like C17–H···O1 (2.50 Å). Refine H-atoms isotropically if located via difference maps .

- Conformational Flexibility: Apply restraints to flexible groups (e.g., cyclopropane rings) during refinement. Use SHELXPRO to validate geometry against similar structures .

- Twinning: For twinned crystals, employ TWINABS for data scaling and HKLF5 format in SHELXL .

Key Data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.